

Spectroscopic Profile of Dibutyl Phosphite: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibutyl hydrogen phosphite*

Cat. No.: *B085527*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for dibutyl phosphite (CAS No: 1809-19-4), a compound of interest in various chemical and pharmaceutical applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For dibutyl phosphite, ^1H , ^{13}C , and ^{31}P NMR are particularly informative.

^1H NMR Data

The proton NMR spectrum of dibutyl phosphite exhibits characteristic signals corresponding to the different protons in the butyl chains and the unique proton directly attached to the phosphorus atom.

Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-P	~6.8	Doublet of Triplets	$^1\text{JP-H} \approx 680\text{-}700$, $^3\text{JH-H} \approx 7$
O-CH ₂	~4.0	Quartet	$^3\text{JH-H} \approx 7$
CH ₂	~1.6	Sextet	$^3\text{JH-H} \approx 7$
CH ₂	~1.4	Sextet	$^3\text{JH-H} \approx 7$
CH ₃	~0.9	Triplet	$^3\text{JH-H} \approx 7$

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. As experimental data for dibutyl phosphite is not readily available in the searched literature, a predicted spectrum is presented below based on computational models.

Assignment	Predicted Chemical Shift (δ) ppm
O-CH ₂	65.5
CH ₂	32.5
CH ₂	18.8
CH ₃	13.6

³¹P NMR Data

Phosphorus-31 NMR is highly specific for phosphorus-containing compounds. While specific experimental data for dibutyl phosphite was not found, data for the closely related di-tert-butyl phosphite shows a chemical shift in the range of $\delta = 5\text{-}10$ ppm relative to an external standard of 85% H₃PO₄. This region is characteristic of phosphite esters. The signal for dibutyl phosphite is expected to be a doublet due to the one-bond coupling with the directly attached proton.

Infrared (IR) Spectroscopy

The IR spectrum of dibutyl phosphite reveals the presence of key functional groups.

Frequency (cm ⁻¹)	Vibrational Mode	Intensity
~2960	C-H stretch (alkane)	Strong
~2440	P-H stretch	Medium
~1260	P=O stretch	Strong
~1030	P-O-C stretch	Strong

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of dibutyl phosphite results in fragmentation of the molecule, providing information about its molecular weight and structure.

m/z	Relative Intensity (%)	Proposed Fragment
194	~5	[M] ⁺ (Molecular Ion)
139	~100	[M - C ₄ H ₉] ⁺
111	~20	[M - C ₄ H ₉ O - H] ⁺
83	~40	[P(OH) ₄] ⁺
57	~60	[C ₄ H ₉] ⁺

Experimental Protocols

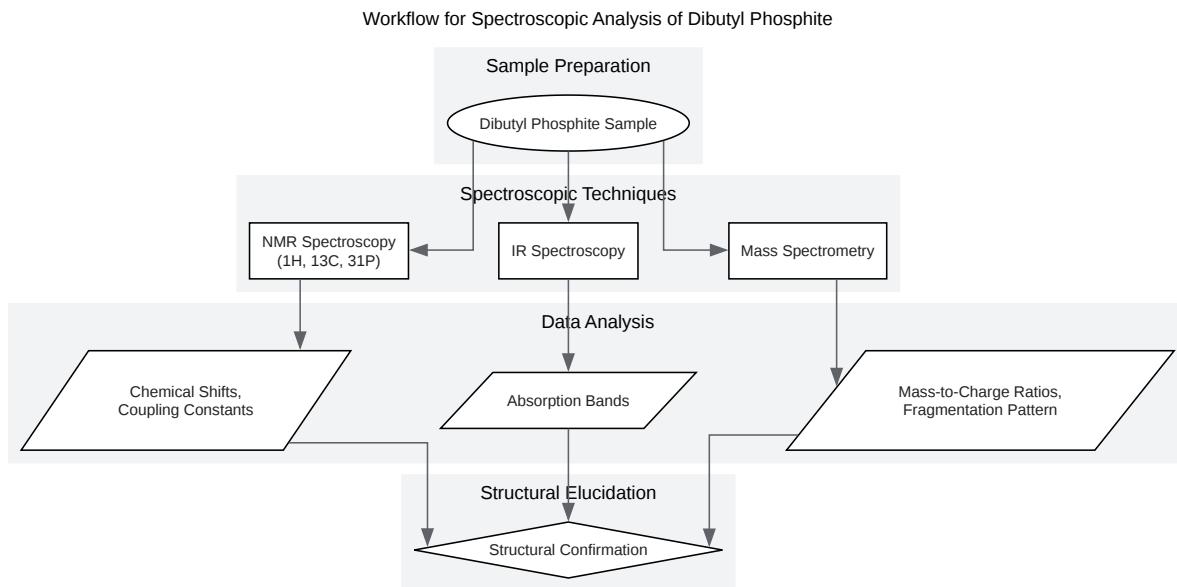
The following are generalized experimental protocols for the spectroscopic techniques described above.

NMR Spectroscopy

A solution of dibutyl phosphite (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. ¹H, ¹³C, and ³¹P NMR spectra are

acquired on a spectrometer operating at a field strength of, for example, 400 MHz for ^1H . For ^{13}C and ^{31}P NMR, proton decoupling is typically used to simplify the spectra.

Infrared Spectroscopy

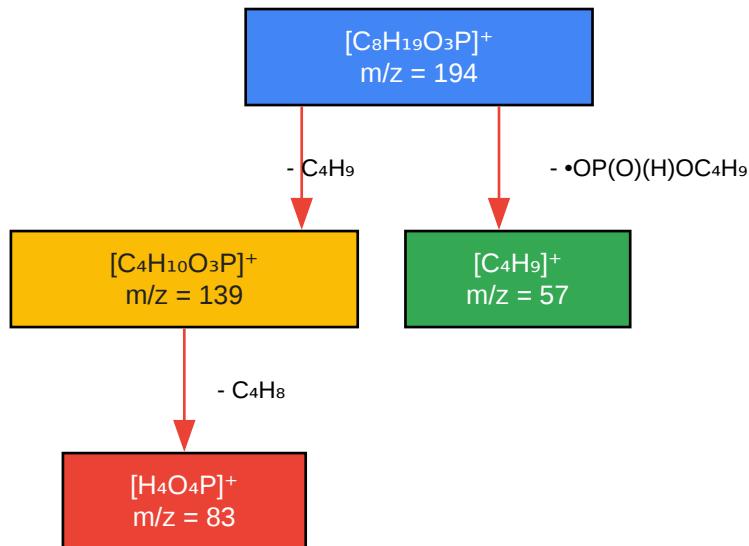

A drop of neat dibutyl phosphite is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal. The IR spectrum is then recorded.

Mass Spectrometry

For electron ionization mass spectrometry (EI-MS), a dilute solution of dibutyl phosphite in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation from any impurities. The sample is vaporized and then ionized by a beam of electrons, typically at 70 eV.

Visualizations

Spectroscopic Analysis Workflow



[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of dibutyl phosphite.

Mass Spectrometry Fragmentation Pathway

Proposed EI-MS Fragmentation of Dibutyl Phosphite

[Click to download full resolution via product page](#)

Caption: Key fragmentation pathways of dibutyl phosphite in EI-MS.

- To cite this document: BenchChem. [Spectroscopic Profile of Dibutyl Phosphite: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b085527#spectroscopic-data-nmr-ir-ms-of-dibutyl-phosphite\]](https://www.benchchem.com/product/b085527#spectroscopic-data-nmr-ir-ms-of-dibutyl-phosphite)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com